tert-Butyl 4-chlorophenylcarbamate, also known as N-Boc-4-chloroaniline or N-tert-Butoxycarbonyl-4-chloroaniline, is an organic compound synthesized from 4-chloroaniline and di-tert-butyl dicarbonate. Its synthesis and characterization have been reported in various scientific publications, including "[tert-Butyl 4-chlorophenylcarbamate: A Convenient Precursor for N-Substituted 4-Chloroanilines]"().
Tert-butyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula and a CAS number of 18437-66-6. It is a derivative of carbamic acid, characterized by the substitution of the amino group with a tert-butyl group and the carboxyl group with a 4-chlorophenyl moiety. This structural configuration imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Tert-butyl N-(4-chlorophenyl)carbamate exhibits significant biological activity, particularly in biochemical studies. Its ability to form stable covalent bonds with enzyme active sites allows it to inhibit various enzymes, affecting biochemical pathways. This property makes it a useful tool in enzyme inhibition studies and protein interaction investigations.
The synthesis of tert-butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with tert-butyl alcohol. The reaction is often facilitated by a base such as triethylamine to promote the formation of the carbamate linkage.
Tert-butyl N-(4-chlorophenyl)carbamate finds applications across various fields:
Research involving tert-butyl N-(4-chlorophenyl)carbamate focuses on its interactions with specific enzymes and proteins. The compound's mechanism of action includes forming covalent bonds with active site residues, leading to enzyme inhibition. This characteristic allows researchers to explore its effects on various biochemical pathways and potential therapeutic uses.
Several compounds share structural similarities with tert-butyl N-(4-chlorophenyl)carbamate, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl carbamate | Lacks the 4-chlorophenyl group | Simpler structure; used primarily as a reagent |
| 4-Chlorophenyl isocyanate | Contains an isocyanate functional group | Precursor for synthesizing various carbamates |
| Phenyl N-(4-chlorophenyl)carbamate | Contains two phenyl groups | Enhanced stability due to dual aromatic systems |
Tert-butyl N-(4-chlorophenyl)carbamate is distinguished by its combination of tert-butyl and 4-chlorophenyl groups, conferring specific reactivity and stability that make it particularly valuable in both research and industrial contexts.
tert-Butyl N-(4-chlorophenyl)carbamate, also known as 4-Chloro-(N-Boc)aniline, is a white to tan solid compound with the molecular formula C11H14ClNO2. Its structure features a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-chloroaniline moiety.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 18437-66-6 |
| Molecular Formula | C11H14ClNO2 |
| Linear Formula | ClC6H4NHCO2C(CH3)3 |
| Molecular Weight | 227.69 g/mol |
| MDL Number | MFCD00816772 |
| Appearance | White to tan solid |
| Melting Point | 102-106°C |
| Boiling Point | 265.2°C at 760 mmHg |
| Density | 1.195 g/cm³ |
| LogP | 3.76 |
The compound can be identified using various chemical notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl N-(4-chlorophenyl)carbamate |
| SMILES | CC(C)(C)OC(=O)Nc1ccc(Cl)cc1 |
| InChI | 1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
| InChI Key | VFEHOBXXLPHSOI-UHFFFAOYSA-N |
The compound can be characterized by its spectroscopic properties. According to certification documentation, its 1H NMR spectrum is consistent with its proposed structure, and analytical testing confirms a purity of ≥98.0% by NMR analysis.
Irritant